![molecular formula C9H11NO3 B1586666 (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 785772-28-3](/img/structure/B1586666.png)
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid” is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract .
Synthesis Analysis
A scalable and green one-minute synthesis of substituted phenols was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO3 . The InChI code is 1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 .
Chemical Reactions Analysis
The continuous synthesis of (S)-2-hydroxyphenyl propanone (2-HPP) from inexpensive benzaldehyde and acetaldehyde in a methyl tert-butyl ether based organic reaction environment has been established . This reaction setup yielded 190 mM (S)-HPP with an ee > 98% over 8 hours .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 217.65 . It is a solid at room temperature .
Scientific Research Applications
Biotechnological Production and Applications
Biotechnological routes have been identified for the production of lactic acid from biomass, highlighting the pivotal role of (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid in synthesizing biodegradable polymers and other chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. These advancements signify the compound's importance as a feedstock for green chemistry, aiming to replace traditional chemical processes with more sustainable biotechnological routes (Gao, Ma, & Xu, 2011).
Antioxidant and Antimicrobial Properties
Hydroxycinnamic acids, including derivatives of this compound, exhibit significant antioxidant properties. These compounds scavenge various types of free radicals, contributing to their potential in managing oxidative stress-related diseases. Their structural characteristics, particularly the presence of an unsaturated bond and modifications to the aromatic ring and carboxylic function, play crucial roles in their antioxidant activity (Razzaghi-Asl et al., 2013). Additionally, eugenol, a related compound, has been recognized for its broad-spectrum antimicrobial activity against a variety of microorganisms, highlighting the therapeutic potential of this compound and its derivatives in treating infections and diseases caused by bacteria and fungi (Marchese et al., 2017).
Mechanism of Action
Future Directions
Hydroxyphenyl propionic acids (HPP) have shown great potential in inhibiting lipid accumulation . They have been found to decrease body weight and liver index, ameliorate dyslipidemia, and alleviate hepatic steatosis . This suggests that they could be used in the treatment of non-alcoholic fatty liver disease (NAFLD) and other conditions related to lipid metabolism .
properties
IUPAC Name |
(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFWTKVAWBABX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363320 | |
Record name | (3S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
785772-28-3 | |
Record name | (3S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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